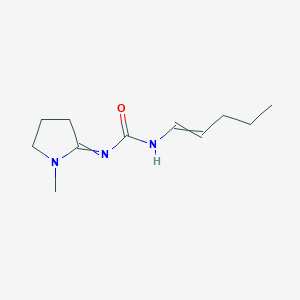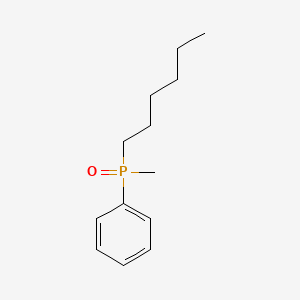
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a hexyl group, a methyl group, an oxo group, and a phenyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of hexylphosphonic dichloride with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
HexylPCl2+PhMgBr→Hexyl(methyl)oxo(phenyl)-lambda 5 -phosphane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific ligands to facilitate the reaction.
Major Products
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphane derivatives.
Applications De Recherche Scientifique
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pathways involved often include coordination to transition metals, activation of substrates, and subsequent product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic acid: Contains a phenyl group attached to a phosphonic acid moiety.
Hexylphosphonic acid: Contains a hexyl group attached to a phosphonic acid moiety.
Methylphosphonic acid: Contains a methyl group attached to a phosphonic acid moiety.
Uniqueness
Hexyl(methyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the combination of hexyl, methyl, oxo, and phenyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Propriétés
Numéro CAS |
89438-79-9 |
|---|---|
Formule moléculaire |
C13H21OP |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
[hexyl(methyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H21OP/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Clé InChI |
OVYBMUHYHOVDQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP(=O)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
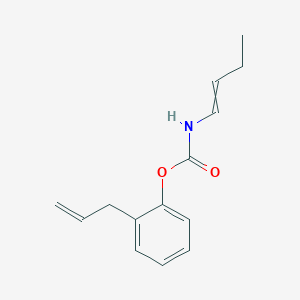
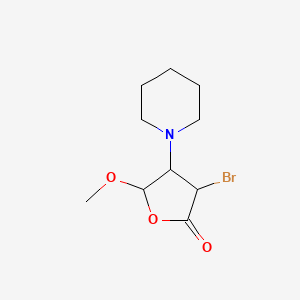
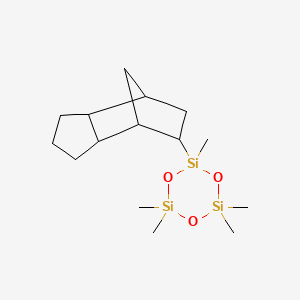
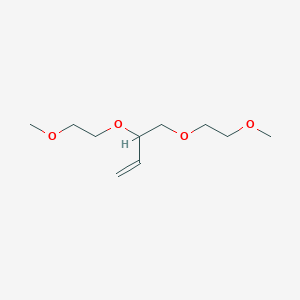
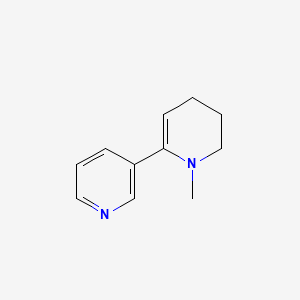
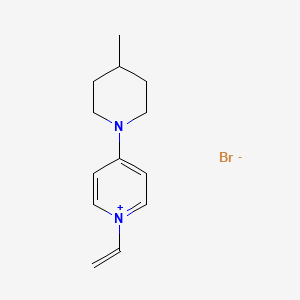

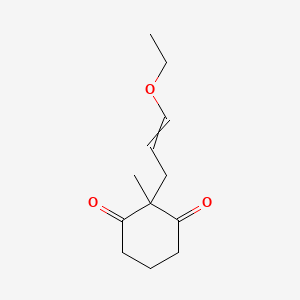

![N-[(4-Butylphenyl)methyl]-N'-(2,4-dichlorophenyl)-N-heptylurea](/img/structure/B14391296.png)
